An In-depth Technical Guide on the Core Basic Properties of (Methylsulfamoyl)amine
An In-depth Technical Guide on the Core Basic Properties of (Methylsulfamoyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of (Methylsulfamoyl)amine, also known as N-methylsulfamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of physical organic chemistry to provide a thorough understanding of its expected physicochemical characteristics. Detailed experimental protocols for its synthesis and the determination of its key basicity parameter, the pKa, are also provided.
Physicochemical Properties
(Methylsulfamoyl)amine (CAS 72179-84-1) is a small organic molecule with the chemical formula CH₆N₂O₂S.[1] Its structure features a methylamino group attached to a sulfamoyl group. The presence of the strongly electron-withdrawing sulfonyl group has a profound impact on the basicity of the nitrogen atoms.
Table 1: Physicochemical Properties of (Methylsulfamoyl)amine and Related Analogs
| Property | (Methylsulfamoyl)amine (Predicted/Inferred) | N-Methylmethanesulfonamide (Analog) | N-Ethyl-N-methyl sulfamide (Analog) |
| Molecular Formula | CH₆N₂O₂S | C₂H₇NO₂S | C₃H₁₀N₂O₂S |
| Molecular Weight | 110.14 g/mol [1] | 109.15 g/mol [2] | 138.19 g/mol [3] |
| Appearance | Solid (predicted)[1] | ||
| Melting Point | 65.5-66.0 °C[1] | ||
| Boiling Point | 229.0 ± 23.0 °C at 760 mmHg[1] | ||
| pKa (of the conjugate acid) | Predicted to be low (significantly < 9) | ||
| Solubility | Expected to be soluble in polar organic solvents. | ||
| LogP | -0.7[2] | -0.8584[3] |
1.1. Basicity and pKa
1.2. Solubility
Based on its structure, (Methylsulfamoyl)amine is expected to be a polar molecule. It should exhibit solubility in polar organic solvents such as alcohols, acetone, and acetonitrile. Its solubility in water is likely to be moderate, influenced by the potential for hydrogen bonding.
Experimental Protocols
2.1. Synthesis of a (Methylsulfamoyl)amine Analog: N-Methyl Methanesulfonamide
The following protocol is adapted from a patented procedure for the synthesis of N-methyl methanesulfonamide, a close structural analog of (Methylsulfamoyl)amine.[4] This method involves the reaction of a sulfonyl chloride with an amine in a suitable solvent.
Materials:
-
Methane sulfonyl chloride
-
Anhydrous monomethylamine
-
1-Nitropropane (solvent)
-
Water
Procedure: [4]
-
Dissolve methane sulfonyl chloride (3 moles) in 1000 parts of 1-nitropropane.
-
Slowly add anhydrous monomethylamine (6 moles) to the solution over 1.5-2.0 hours, while maintaining the reaction temperature between 15-25 °C.
-
After the addition is complete, warm the mixture to approximately 50 °C.
-
Filter the mixture to separate the precipitated amine hydrochloride salt.
-
Wash the filter cake with warm 1-nitropropane and combine the wash with the filtrate.
-
Extract the N-methyl methanesulfonamide product from the 1-nitropropane solution with 400 parts of water.
-
The aqueous solution can then be concentrated to yield the product.
2.2. Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise and common method for determining the pKa of amines.[5][6][7]
Materials:
-
(Methylsulfamoyl)amine sample of known concentration
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water or a suitable solvent mixture (e.g., water-methanol)
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of (Methylsulfamoyl)amine in a known volume of deionized water or the chosen solvent to create a solution of known concentration.
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the pH electrode in the solution and record the initial pH.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the inflection point of the titration curve.
Visualizations
Diagram 1: Physicochemical Characterization Workflow
The following diagram outlines a general workflow for the synthesis and physicochemical characterization of a novel amine compound like (Methylsulfamoyl)amine.
A logical workflow for the characterization of (Methylsulfamoyl)amine.
This guide provides a foundational understanding of the basic properties of (Methylsulfamoyl)amine for researchers and professionals in drug development. While direct experimental data is sparse, the provided information on analogous compounds and detailed experimental protocols will enable scientists to further investigate this and similar molecules.
References
- 1. (Methylsulfamoyl)amine | 72179-84-1 [sigmaaldrich.com]
- 2. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
